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Compound of Interest

Compound Name: 3-(Dimethylamino)butan-2-one

Cat. No.: B078519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Dimethylamino)butan-2-one (CAS No: 10524-60-4), a compound of interest in synthetic

chemistry and drug discovery. Due to the limited availability of published experimental spectra,

this guide presents predicted spectroscopic data based on computational models, alongside

detailed, generalized experimental protocols for acquiring such data. This information is

intended to serve as a valuable reference for the identification, characterization, and quality

control of this compound.
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Identifier Value

IUPAC Name 3-(Dimethylamino)butan-2-one

CAS Number 10524-60-4

Molecular Formula C₆H₁₃NO

Molecular Weight 115.17 g/mol

Structure

Source: PubChem CID 314812[1]

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the

expected major infrared absorption bands for 3-(Dimethylamino)butan-2-one. These

predictions are based on established principles of spectroscopy and computational chemistry.

Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (Ketone) 2.1 - 2.3 Singlet 3H

N(CH₃)₂ 2.2 - 2.4 Singlet 6H

CH 3.0 - 3.3 Quartet 1H

CH₃ (attached to CH) 1.1 - 1.3 Doublet 3H

Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Carbon Assignment Predicted Chemical Shift (ppm)

C=O 208 - 212

CH 65 - 70

N(CH₃)₂ 40 - 45

CH₃ (Ketone) 28 - 32

CH₃ (attached to CH) 15 - 20

Predicted Infrared (IR) Spectroscopy Data
Functional Group

Expected Absorption Range

(cm⁻¹)
Vibration

C=O (Ketone) 1710 - 1725 Strong, Stretch

C-N (Amine) 1180 - 1250 Stretch

C-H (sp³) 2850 - 3000 Stretch

C-H (sp³) 1350 - 1470 Bend

Mass Spectrometry (MS) Fragmentation
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In an electron ionization (EI) mass spectrum, 3-(Dimethylamino)butan-2-one is expected to

show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss

of small neutral molecules or radicals. Key expected fragments include:

α-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the formation of a

stable iminium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of an alkene.

Loss of methyl or ethyl groups.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

[2] Ensure the sample is fully dissolved.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H spectrum. The number of scans can be adjusted

based on the sample concentration to achieve an adequate signal-to-noise ratio.[2]

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:
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Switch the probe to the ¹³C frequency and tune it.

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required

for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]

The acquisition time can be optimized to improve the signal-to-noise ratio in a shorter

timeframe for small molecules.[2]

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For Liquid Samples

Sample Preparation: As 3-(Dimethylamino)butan-2-one is expected to be a liquid at room

temperature, it can be analyzed directly.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Attenuated Total Reflectance (ATR) Method:

Record a background spectrum of the clean ATR crystal.[5]

Place a small drop of the liquid sample onto the ATR crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good

quality spectrum.[6]

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the

measurement.[7]

Transmission Method (Salt Plates):

Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[7]

Mount the plates in the spectrometer's sample holder.

Acquire the spectrum.
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Clean the salt plates with a suitable dry solvent after use.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer. This can be done via direct injection or through a gas

chromatography (GC) column for separation from any impurities.[8][9]

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.[9]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

Detection: A detector records the abundance of each ion at a specific m/z value. The

resulting mass spectrum plots the relative intensity of the ions versus their m/z ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or

synthesized chemical compound.
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Workflow for Spectroscopic Analysis of a Chemical Compound
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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